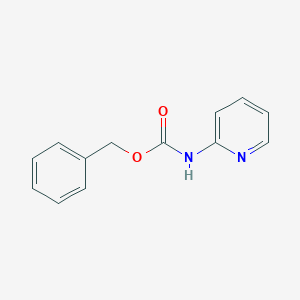![molecular formula C16H15ClN2O3S B183045 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole CAS No. 6483-92-7](/img/structure/B183045.png)
1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as CDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to induce apoptosis through the inhibition of the Akt and ERK signaling pathways. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of enzyme activity. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments, including its high purity and stability, as well as its potential as a therapeutic agent. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for certain experiments.
Orientations Futures
There are several future directions for the study of 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, the development of 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole analogs with improved properties and activity could lead to the discovery of new and more effective drugs.
Méthodes De Synthèse
1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxyaniline with 2-chloroacetic acid, followed by cyclization with sulfuric acid and oxidation with potassium permanganate. The final product is obtained through the reaction of the intermediate with 5,6-dimethyl-1H-benzimidazole. The synthesis method has been optimized to achieve high yield and purity of 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.
Applications De Recherche Scientifique
1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. Additionally, 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for enzyme-related disorders.
Propriétés
Numéro CAS |
6483-92-7 |
|---|---|
Nom du produit |
1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole |
Formule moléculaire |
C16H15ClN2O3S |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
1-(4-chloro-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-5-4-12(17)8-15(16)22-3/h4-9H,1-3H3 |
Clé InChI |
JHSSSLIWVZNLPD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
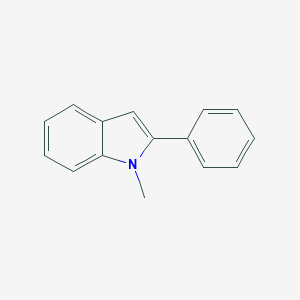
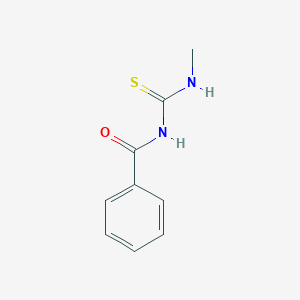
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
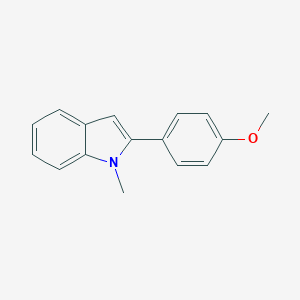
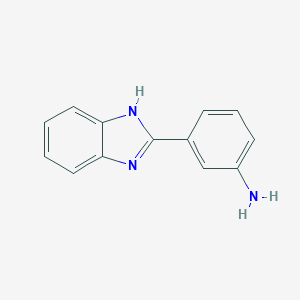
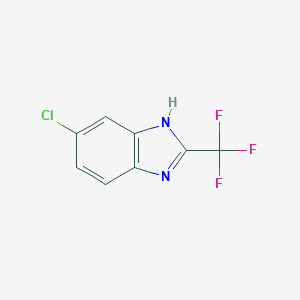
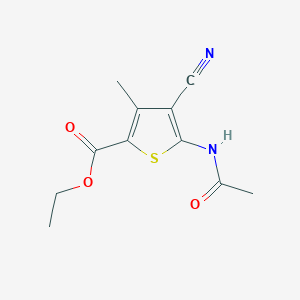
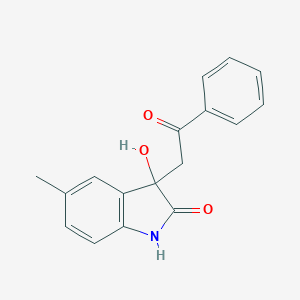
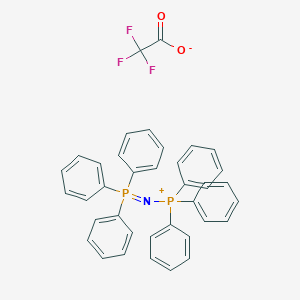
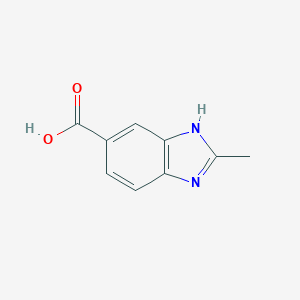
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)
